molecular formula C16H15NO3 B104804 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one CAS No. 146924-94-9

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B104804
CAS No.: 146924-94-9
M. Wt: 269.29 g/mol
InChI Key: FTOHXQPVCMMHRO-LSDHHAIUSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one: is a synthetic organic compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a phenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and phenylacetic acid derivatives.

    Formation of Azetidinone Ring: The key step involves the cyclization of the intermediate to form the azetidinone ring. This can be achieved through a Staudinger reaction, which involves the reaction of an imine with a ketene.

Industrial Production Methods:

Industrial production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of azetidinones with biological targets.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Agrochemicals: Possible applications in the synthesis of new agrochemical compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules. The azetidinone ring can act as a reactive site for further chemical modifications, allowing the compound to interact with enzymes and receptors.

Comparison with Similar Compounds

  • 3-Hydroxy-1-(4-hydroxyphenyl)-4-phenylazetidin-2-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-4-ethylazetidin-2-one

Comparison:

  • Structural Differences: The presence of different substituents on the azetidinone ring or phenyl groups can significantly alter the reactivity and properties of the compound.
  • Reactivity: The hydroxy and methoxy groups can influence the compound’s reactivity towards oxidation, reduction, and substitution reactions.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Conclusion

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a versatile compound with potential applications in various fields of science and industry. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development.

Properties

CAS No.

146924-94-9

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m0/s1

InChI Key

FTOHXQPVCMMHRO-LSDHHAIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2[C@H]([C@H](C2=O)O)C3=CC=CC=C3

SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3

Synonyms

(3R-cis)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 2
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 3
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 4
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 5
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 6
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

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